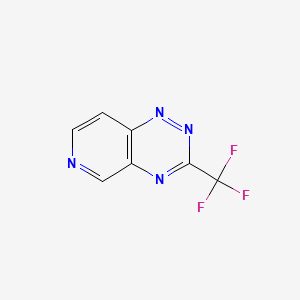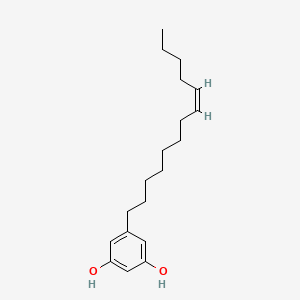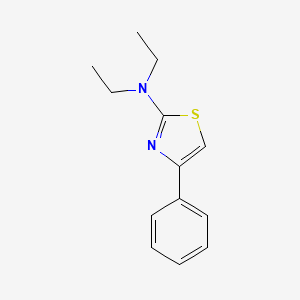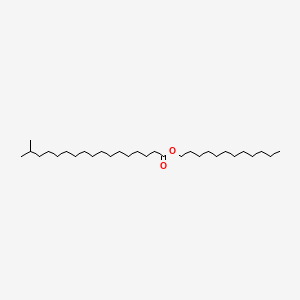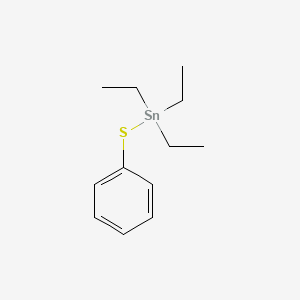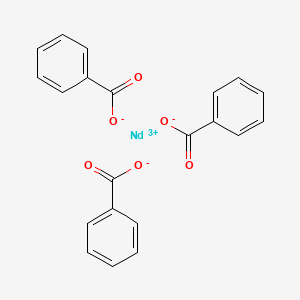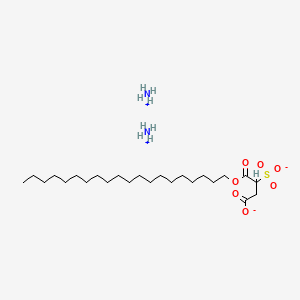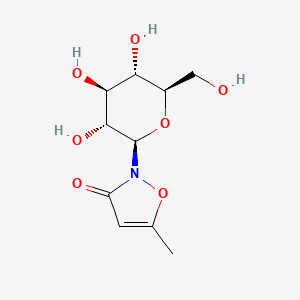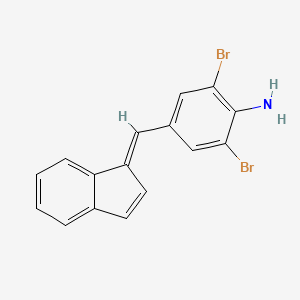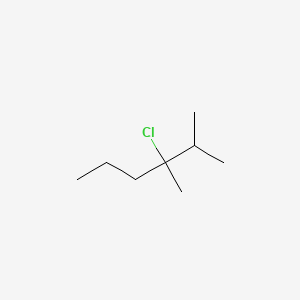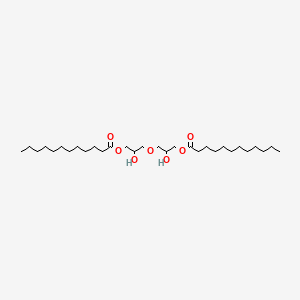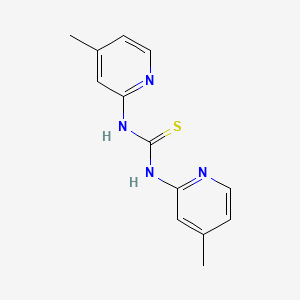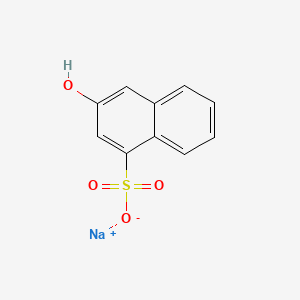
Sodium 3-hydroxynaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-hydroxynaphthalenesulphonate is an organic compound with the molecular formula C₁₀H₇NaO₄S and a molecular weight of 246.21495 g/mol . This compound is a sodium salt derivative of 3-hydroxy-1-naphthalenesulfonic acid. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxynaphthalenesulphonate typically involves the sulfonation of 3-hydroxynaphthalene. This process can be carried out by reacting 3-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, concentration of reactants, and reaction time, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxynaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid and nitric acid are typical reagents for sulfonation and nitration, respectively.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Sulfonated and nitrated derivatives
Scientific Research Applications
Sodium 3-hydroxynaphthalenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in various biological assays.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of sodium 3-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The sulfonate group enhances its solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
- Sodium 2-hydroxynaphthalenesulphonate
- Sodium 1-naphthalenesulphonate
- Sodium 2-naphthalenesulphonate
Comparison: Sodium 3-hydroxynaphthalenesulphonate is unique due to the position of the hydroxyl group on the naphthalene ring, which influences its reactivity and solubility. Compared to its isomers, it exhibits distinct chemical behavior and applications .
Properties
CAS No. |
93804-66-1 |
|---|---|
Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;3-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
UETMGTJCOJBGDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


